molecular formula C10H10ClNO B15332546 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B15332546
M. Wt: 195.64 g/mol
InChI Key: ZSTIHNSICSIENH-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound features a quinolinone core structure with a chloromethyl group attached to the sixth position. It is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,4-dihydroquinolin-2(1H)-one.

    Chloromethylation: The chloromethylation of 3,4-dihydroquinolin-2(1H)-one is achieved using formaldehyde and hydrochloric acid under acidic conditions. The reaction is carried out at a controlled temperature to ensure the selective introduction of the chloromethyl group at the sixth position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Substituted quinolinone derivatives with various functional groups.

    Oxidation: Oxidized quinolinone derivatives with altered electronic properties.

    Reduction: Reduced dihydroquinoline derivatives with potential biological activities.

Scientific Research Applications

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The quinolinone core can interact with enzymes, receptors, and other proteins, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a methyl group instead of a chloromethyl group.

    6-Bromomethyl-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    6-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

Uniqueness

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activities. The chloromethyl group can participate in various chemical reactions, making this compound a versatile intermediate for the synthesis of diverse derivatives.

Biological Activity

6-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer activity, cytotoxic effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a chloromethyl group at the 6-position of the dihydroquinoline framework. Its synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired structure. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity.

Anticancer Properties

Multiple studies have investigated the anticancer activity of this compound and its derivatives. For instance, a recent study demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • DU145 (prostate cancer)

In vitro assays indicated that derivatives of this compound displayed IC50 values ranging from 1.34 μM to 32.5 μM, depending on the specific cell line tested .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay. The results showed that while the compound exhibited cytotoxicity against cancer cells, it demonstrated selectivity, sparing normal fibroblast cells at higher concentrations. This selectivity is crucial for developing therapeutic agents with reduced side effects .

The mechanism by which this compound exerts its biological effects appears to involve several pathways:

  • Tubulin Polymerization Inhibition : Similar to other quinoline derivatives, this compound may inhibit tubulin polymerization, thereby disrupting mitotic spindle formation and leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, contributing to their cytotoxic effects .

Data Summary

Cell Line IC50 (μM) Activity
HeLa1.34Strong antiproliferative
MCF725.4Moderate antiproliferative
DU14532.5Moderate antiproliferative

Case Studies

  • HeLa Cell Study : In a controlled experiment, this compound was administered to HeLa cells at varying concentrations. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of 1.34 μM, highlighting its potential as an anticancer agent .
  • Comparative Analysis with Other Compounds : When compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU), compounds derived from this compound showed superior activity against certain cancer cell lines while maintaining lower toxicity profiles in normal cells .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

6-(chloromethyl)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H10ClNO/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1,3,5H,2,4,6H2,(H,12,13)

InChI Key

ZSTIHNSICSIENH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)CCl

Origin of Product

United States

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